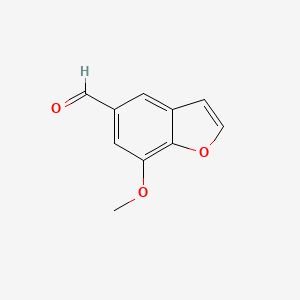

7-Methoxybenzofuran-5-carbaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H8O3 |

|---|---|

Molecular Weight |

176.17 g/mol |

IUPAC Name |

7-methoxy-1-benzofuran-5-carbaldehyde |

InChI |

InChI=1S/C10H8O3/c1-12-9-5-7(6-11)4-8-2-3-13-10(8)9/h2-6H,1H3 |

InChI Key |

VZDMYPIDINNYHD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2C(=CC(=C1)C=O)C=CO2 |

Origin of Product |

United States |

Chemical Profile of 7 Methoxybenzofuran 5 Carbaldehyde

Nomenclature and Identifiers

The compound is systematically named according to IUPAC nomenclature. Its key identifiers are listed below. A specific CAS Registry Number for 7-Methoxybenzofuran-5-carbaldehyde is not readily found in major chemical databases; the numbers provided often correspond to substituted analogs.

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₈O₃ |

| Molecular Weight | 176.17 g/mol |

Physical Properties

Specific experimental data for the physical properties of this compound, such as its melting point, boiling point, and solubility, are not widely reported in the scientific literature. For comparison, the related compound 7-methoxy-2-methyl-1-benzofuran-5-carbaldehyde (B152241) is a powder with a melting point of 105-106 °C. sigmaaldrich.com

Spectroscopic Data

Expected Spectroscopic Features:

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to the aldehydic proton (around 9.8-10.0 ppm), aromatic protons on the benzofuran (B130515) ring, furan (B31954) ring protons, and a singlet for the methoxy (B1213986) group protons (around 3.9-4.1 ppm). |

| ¹³C NMR | A signal for the carbonyl carbon of the aldehyde (around 190 ppm), along with signals for the aromatic and furan ring carbons, and the methoxy carbon. |

| IR Spectroscopy | A characteristic C=O stretching vibration for the aldehyde at approximately 1680-1700 cm⁻¹, C-O-C stretching for the ether and furan ring, and C-H stretching for the aromatic and aldehyde groups. |

Synthetic Methodologies for 7 Methoxybenzofuran 5 Carbaldehyde and Its Analogs

Strategies Employing Vanillin (B372448) Derivatives as Starting Materials

Vanillin, a naturally occurring and inexpensive compound, serves as a versatile building block for the synthesis of 7-methoxybenzofuran-5-carbaldehyde and its derivatives. researchgate.netfrontiersin.org Its inherent structure, containing a hydroxyl, a methoxy (B1213986), and an aldehyde group on a benzene (B151609) ring, provides convenient handles for elaboration into the target benzofuran (B130515) framework.

Mannich Reaction in Phosphonium (B103445) Salt Formation

A key strategy involves the conversion of vanillin into a phosphonium salt, a crucial intermediate for subsequent Wittig-type reactions. researchgate.netresearchgate.netresearchgate.net This transformation is often initiated by a Mannich reaction. The Mannich reaction on vanillin introduces a dimethylaminomethyl group, which is then converted into a more reactive chloromethyl derivative. researchgate.net This chloromethyl intermediate readily reacts with triphenylphosphine (B44618) to furnish the corresponding phosphonium salt. researchgate.netresearchgate.net This multi-step sequence effectively transforms the phenolic hydroxyl group of vanillin into a reactive phosphonium ylide precursor, poised for intramolecular cyclization. researchgate.netresearchgate.net

The general sequence starting from vanillin can be summarized as follows:

Mannich Reaction: Vanillin is reacted with dimethylamine (B145610) and formaldehyde (B43269) to introduce a dimethylaminomethyl group ortho to the hydroxyl group. researchgate.net

Chlorination: The resulting Mannich base is treated with a chlorinating agent to form the corresponding 2-hydroxybenzyl chloride derivative. researchgate.net

Phosphonium Salt Formation: The chloromethyl derivative is then reacted with triphenylphosphine to yield the desired phosphonium salt. researchgate.netresearchgate.net

Wittig Reaction Approaches for Benzofuran Ring Construction

The Wittig reaction is a powerful tool for the formation of carbon-carbon double bonds and is central to several synthetic routes for constructing the benzofuran ring from vanillin-derived phosphonium salts. researchgate.netmasterorganicchemistry.com

A prominent approach utilizes an intramolecular Wittig reaction. researchgate.net In this pathway, the previously synthesized phosphonium salt is condensed with an acid chloride. researchgate.netresearchgate.net This reaction forms an ester linkage, and upon treatment with a base such as triethylamine, an in-situ generated phosphorane (ylide) attacks the ester carbonyl group intramolecularly. researchgate.net This cyclization event leads to the formation of the furan (B31954) ring, effectively constructing the benzofuran core and yielding 7-methoxy-2-substituted-benzofuran-5-carbaldehydes. researchgate.netresearchgate.net The reaction is typically carried out by refluxing the phosphonium salt and the appropriate acid chloride in a solvent like toluene (B28343) with triethylamine. researchgate.net

This intramolecular Wittig approach has been successfully employed for the synthesis of a variety of 2-alkyl/aryl-7-methoxybenzofuran-5-carbaldehydes. researchgate.net

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions offer another efficient and versatile methodology for the synthesis of benzofuran derivatives, including those related to this compound. organic-chemistry.orgresearchgate.net These methods often involve the formation of a key carbon-carbon or carbon-heteroatom bond to construct the furan ring.

Coupling of 5-Iodovanillin (B1580916) with Acetylenic Precursors

A common strategy involves the Sonogashira coupling of an ortho-halophenol with a terminal alkyne. frontiersin.orgorganic-chemistry.orgresearchgate.net For the synthesis of this compound analogs, 5-iodovanillin is a key starting material. frontiersin.orgtandfonline.com This intermediate can be readily prepared from vanillin. tandfonline.com

The Sonogashira reaction between 5-iodovanillin and a suitable terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, leads to the formation of a 2-(alkynyl)phenol intermediate. frontiersin.orgresearchgate.net This intermediate then undergoes an intramolecular cyclization, often promoted by the same catalytic system or under subsequent reaction conditions, to afford the benzofuran ring. researchgate.net This domino approach, combining a cross-coupling and a cyclization in one pot, is an efficient way to construct the desired benzofuran scaffold. organic-chemistry.org A variety of substituted benzofurans can be synthesized by varying the acetylenic coupling partner. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst System | Product |

| 5-Iodovanillin | Terminal Alkyne | Pd(OAc)2, CuI, Phosphine Ligand | 2-Substituted this compound |

| o-Iodophenol | Terminal Alkyne | Pd(PPh3)2Cl2, CuI | 2-Substituted Benzofuran |

Mechanistic Considerations of Catalytic Processes

The mechanism of the palladium-catalyzed synthesis of benzofurans from o-iodophenols and terminal alkynes generally proceeds through a catalytic cycle. researchgate.net The process is believed to initiate with the formation of a palladium(0) species from the palladium(II) precatalyst. This Pd(0) species then undergoes oxidative addition with the o-iodophenol to form a Pd(II)-aryl intermediate.

Simultaneously, the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide. A transmetalation step then occurs where the acetylide group is transferred from copper to the palladium complex. The resulting Pd(II)-aryl-alkynyl complex then undergoes reductive elimination to form the carbon-carbon bond of the 2-(alkynyl)phenol intermediate and regenerate the Pd(0) catalyst. The final step is the intramolecular cyclization (hydroalkoxylation) of the phenolic hydroxyl group onto the alkyne, which can also be catalyzed by the palladium or copper species, to form the benzofuran ring. researchgate.net

Cyclization Strategies for Benzofuran Formation

The construction of the benzofuran ring is the cornerstone of synthesizing this compound and its analogs. Several cyclization strategies have been effectively employed.

Intramolecular Condensation of Arylalkynyl Ethers

A notable method for synthesizing 7-methoxy-2-methyl-1-benzofuran-5-carbaldehyde (B152241), a useful intermediate, starts from vanillin. jocpr.com The process involves the reaction of vanillin with propargyl bromide in dimethylformamide (DMF) in the presence of potassium carbonate (K2CO3) to form a propargyl ether. This ether then undergoes intramolecular condensation to yield the target benzofuran. jocpr.com This strategy highlights the use of readily available starting materials to construct the benzofuran core.

Gold-catalyzed reactions have also emerged as a powerful tool for the synthesis of benzofurans from 2-alkynylaryl ethers. rsc.org Homogeneous cationic gold(I) catalysis, particularly with a digold(I)-NHC complex, can efficiently catalyze the intramolecular carboalkoxylation of electron-rich benzyl (B1604629) ethers of 2-ethynylaryl phenols. rsc.org This method proceeds with low catalyst loading and produces 2,3-disubstituted benzofurans in moderate to good yields. rsc.org

Other Novel Synthetic Routes and Modifications

Beyond traditional cyclization methods, other innovative approaches have been developed for the synthesis of benzofurans.

Organocopper Approaches

Organocopper reagents have proven valuable in the synthesis of benzofuran derivatives. mdma.ch The copper-acetylide approach is a widely used method for preparing 2-arylbenzofuran-5-carbaldehydes. jocpr.com This often involves the coupling of cuprous aryl acetylenes with o-halophenols. jocpr.com Palladium-copper co-catalyzed Sonogashira coupling reactions between terminal alkynes and iodophenols, followed by intramolecular cyclization, also provide a route to benzofuran derivatives. nih.govacs.org In these reactions, copper iodide often serves as a co-catalyst. nih.govacs.org Another strategy involves a copper-mediated oxidative annulation of phenols and unactivated internal alkynes. rsc.org

A specific synthesis of 2-aryl-1-benzofuran-5-carboxaldehyde utilizes an organocuprate and a 2-halophenol. jocpr.com Furthermore, a one-pot synthesis of aminobenzofuran derivatives has been achieved by reacting o-hydroxy aldehydes, amines, and alkynes in the presence of copper iodide as a catalyst. nih.gov

Functional Group Interconversion in Precursors

Functional group interconversion (FGI) is a critical strategy in the synthesis of complex molecules, allowing for the conversion of one functional group into another. youtube.comyoutube.comyoutube.com In the context of synthesizing this compound and its analogs, FGI can be applied to precursors to introduce the required aldehyde and methoxy groups. For example, a precursor with a different functional group, such as a methyl or hydroxyl group, could be converted to the desired aldehyde or methoxy group at a suitable stage in the synthesis. youtube.comyoutube.com

Chemical Reactivity and Transformations of 7 Methoxybenzofuran 5 Carbaldehyde

Derivatization via the Aldehyde Functional Group

The aldehyde group's reactivity is characterized by its susceptibility to nucleophilic attack, making it a versatile handle for chemical modification.

Condensation Reactions for Schiff Base Formation

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond (azomethine group). nih.gov They are typically formed through the condensation of a primary amine with an aldehyde or ketone. nih.govwikipedia.org This reaction involves a nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the imine. wikipedia.orgyoutube.com

A specific and important class of Schiff bases are hydrazones, which are synthesized from the condensation of aldehydes or ketones with hydrazides. researchgate.net The reaction of 7-Methoxy-2-[4-methoxyphenyl]-1-benzofuran-5-carboxaldehyde with a series of hydrazides results in the formation of the corresponding Schiff bases. researchgate.net For instance, the aldehyde can be dissolved in methanol (B129727), and upon addition of a carbohydrazide (B1668358) and a catalytic amount of acetic acid, the mixture is refluxed to produce the N'-[(E)-{7-methoxy-2-[aryl]-1-benzofuran-5-yl}methylidene]aryl/alkyl carbohydrazide. researchgate.net

In a documented synthesis, 7-methoxy-2-[4-(methylsulfanyl)phenyl]-l-benzofuran-5-carboxaldehyde was condensed with various aromatic hydrazides to form imines (Schiff bases). researchgate.net Similarly, the reaction of 7-methoxy-2-[4-methoxyphenyl]-l-benzofuran-5-carboxaldehyde with different hydrazides also yields Schiff bases. researchgate.net

Table 1: Synthesis of Hydrazone Derivatives from 7-Methoxybenzofuran-5-carbaldehyde

| Aldehyde Reactant | Hydrazide Reactant | Product |

| 7-Methoxy-2-[4-(methylsulfanyl)phenyl]-l-benzofuran-5-carboxaldehyde | Aromatic hydrazides (3a-e) | Schiff bases (5a-e) researchgate.net |

| 7-Methoxy-2-[4-methoxyphenyl]-l-benzofuran-5-carboxaldehyde | Hydrazides (4a-e) | Schiff bases (5a-e) researchgate.net |

Reductive Amination Pathways

Reductive amination is a powerful method for synthesizing amines from aldehydes or ketones. libretexts.org This process involves the initial formation of an imine or enamine, which is then reduced in situ to the corresponding amine. researchgate.netmasterorganicchemistry.com A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) [NaBH(OAc)3] being particularly effective due to their selectivity and stability under mild acidic conditions. researchgate.netmasterorganicchemistry.com

7-methoxy-2-[4-(methoxy)phenyl)-l-benzofuran-5-carboxaldehyde has been subjected to reductive amination with a range of aliphatic and aromatic amines to form the corresponding secondary amines. researchgate.net This one-step synthesis is typically carried out in a solvent like ethylene (B1197577) dichloride with a catalytic amount of acetic acid, followed by reduction. researchgate.net While various hydride reducing agents can be used, sodium triacetoxyborohydride is noted for its mildness and selectivity. researchgate.net

Table 2: Reductive Amination of 7-Methoxy-2-[4-(methoxy)phenyl)-l-benzofuran-5-carboxaldehyde

| Amine Reactant | Reducing Agent | Product |

| Aliphatic and aromatic amines (4a-l) | Sodium triacetoxyborohydride [NaBH(OAc)3] | Secondary amines or anilines (5a-l) researchgate.net |

Knoevenagel Condensation and Related Alkenylation Reactions

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration to yield an α,β-unsaturated product. sigmaaldrich.comwikipedia.org This reaction is a cornerstone for carbon-carbon bond formation and is catalyzed by a weak base. wikipedia.orgnih.gov

This reaction is widely used to produce intermediates for pharmaceuticals and fine chemicals. nih.gov The reaction typically involves an aromatic carbonyl compound and an activated methylene (B1212753) group. nih.gov While specific examples of this compound undergoing Knoevenagel condensation were not found in the provided search results, the general mechanism involves the reaction of an aldehyde with a compound containing an active methylene group, such as malononitrile (B47326) or thiobarbituric acid, in the presence of a basic catalyst like piperidine (B6355638). wikipedia.org

Oxidation to Carboxylic Acid Derivatives

Aldehydes can be readily oxidized to form carboxylic acids. libretexts.orglibretexts.org This transformation is a common reaction in organic synthesis. A variety of oxidizing agents can be used, including potassium dichromate(VI) in acidic solution, and milder, more selective reagents like Oxone. libretexts.orgorganic-chemistry.org The oxidation process often proceeds through a gem-diol intermediate formed by the addition of water to the aldehyde. libretexts.org

While specific protocols for the oxidation of this compound were not detailed in the search results, the general principle of aldehyde oxidation is well-established. For instance, various aldehydes can be efficiently oxidized to their corresponding carboxylic acids using aldehyde dehydrogenases in a biocatalytic process. nih.gov

Reduction to Alcohol Derivatives

The reduction of aldehydes yields primary alcohols. libretexts.org This is a fundamental transformation in organic chemistry. Common laboratory reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.org Sodium borohydride is often preferred due to its milder nature and ease of handling. libretexts.org The reaction proceeds via nucleophilic attack of a hydride ion on the carbonyl carbon. nih.gov

Although a specific example of the reduction of this compound is not provided in the search results, the general methodology is applicable. The aldehyde would be treated with a reducing agent like NaBH₄ in a suitable solvent such as methanol or ethanol (B145695) to produce the corresponding primary alcohol, (7-methoxybenzofuran-5-yl)methanol.

Transformations Involving the Benzofuran (B130515) Core

The benzofuran nucleus of this compound is a stable aromatic system, but it can undergo specific transformations under certain reaction conditions, leading to either modification of the core structure or its use in building more complex molecular architectures.

While the benzofuran ring is generally robust, instances of its cleavage have been observed in related systems under specific synthetic conditions. In a study aimed at synthesizing 1H-benzofuro[3,2-c]pyrazole derivatives from 6-methoxybenzofuran-3(2H)-one, a structural isomer of the title compound, an unexpected partial cleavage of the furan (B31954) ring occurred. nih.gov The reaction sequence involved treatment with lithium bis(trimethylsilyl)amide (LiHMDS) followed by reaction with a substituted phenyl isothiocyanate and subsequent condensation with hydrazine (B178648) monohydrate. nih.gov This process led to the isolation of 5-methoxy-2-(3-(phenylamino)-1H-pyrazol-5-yl)phenol derivatives alongside the expected benzofuropyrazoles. nih.gov This unintended transformation highlights a potential reactivity pathway of the benzofuran core, demonstrating that the furan portion of the molecule can be susceptible to ring-opening under specific nucleophilic and basic conditions, leading to rearranged phenol-pyrazole products. nih.gov

Modifications to the benzofuran skeleton of this compound, particularly at the 2-position, have been explored to create a variety of analogues. A key synthetic strategy starts from vanillin (B372448), which serves as a precursor to the 7-methoxybenzofuran (B1297906) scaffold. researchgate.netresearchgate.net An intramolecular Wittig reaction approach allows for the introduction of various alkyl and aryl groups at the C2-position. researchgate.net This is achieved by first converting vanillin into a phosphonium (B103445) salt intermediate over several steps. The phosphonium salt is then condensed with a range of aliphatic or aromatic acid chlorides in the presence of a base like triethylamine. researchgate.netresearchgate.net This one-pot reaction sequence directly yields 7-methoxy-2-[alkyl/aryl]-1-benzofuran-5-carboxaldehyde derivatives, demonstrating a versatile method for modifying the furan ring portion of the molecule. researchgate.net

Similarly, other research has focused on introducing substituents at the 2-position of the 7-methoxybenzofuran ring system to investigate their effects on biological activity in other contexts. For instance, starting from o-vanillin, reaction with appropriate α-halo compounds can yield 2-substituted 7-methoxybenzofurans, which can then be further functionalized at other positions on the benzene (B151609) ring.

Synthesis of Complex Heterocyclic Systems Utilizing the Compound as a Building Block

The aldehyde functional group at the 5-position of this compound is a versatile handle for constructing larger, more complex heterocyclic systems. It readily participates in condensation reactions to form intermediates that can be cyclized into various heterocycles.

The aldehyde can serve as a starting point for the synthesis of 1,3,4-oxadiazole-containing molecules. Research has shown that 7-Methoxy-2-[4-methoxyphenyl]-1-benzofuran-5-carboxaldehyde can be reacted with carbohydrazide in the presence of a catalytic amount of acetic acid. researchgate.net This condensation reaction yields a Schiff base intermediate, specifically a carbohydrazone derivative. researchgate.net

Acylhydrazones of this type are well-established precursors for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. organic-chemistry.org The transformation is typically achieved through an oxidative cyclization reaction. organic-chemistry.orgijper.org Various reagents and conditions can be employed for this cyclization step, which involves the formal removal of two hydrogen atoms and the formation of the stable, five-membered oxadiazole ring. This two-step process, starting with the condensation of the aldehyde, illustrates its utility as a building block for accessing complex heterocyclic structures. researchgate.net

The benzofuran scaffold has been utilized in the synthesis of novel pyrazole (B372694) derivatives. As mentioned previously, an effort to create 1H-benzofuro[3,2-c]pyrazoles from 6-methoxybenzofuran-3(2H)-one unexpectedly yielded simpler pyrazole structures due to a cleavage of the furan ring. nih.gov The reaction of the benzofuranone with LiHMDS, an isothiocyanate, and hydrazine hydrate (B1144303) resulted in the formation of pyrazoles like methyl 3-((5-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-3-yl)amino)benzoate (5b). nih.gov This finding demonstrates that under specific conditions, the benzofuran system can act as a synthon for 2-hydroxyphenyl-substituted pyrazoles. nih.gov The pyrazole ring itself is formed through the classical reaction of a hydrazine with a 1,3-dicarbonyl-like precursor, which in this case is generated in situ from the thioamide intermediate derived from the benzofuranone. nih.govnih.gov

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 7-Methoxybenzofuran-5-carbaldehyde. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the hydrogen and carbon skeletons of the molecule.

In ¹H NMR analysis of this compound, specific proton signals are expected based on the distinct chemical environments within the molecule. The aldehyde proton (CHO) typically appears as a singlet in the highly deshielded region of the spectrum, usually between δ 9.8 and 10.1 ppm. The methoxy (B1213986) group (OCH₃) protons also produce a characteristic singlet, found further upfield, generally around δ 3.9-4.1 ppm.

The protons on the benzofuran (B130515) ring system exhibit signals in the aromatic region (δ 6.5-8.0 ppm). The proton at the C2 position of the furan (B31954) ring is expected to appear as a doublet, coupled to the C3 proton. The protons on the benzene (B151609) portion of the core, at positions C4 and C6, would appear as distinct signals, with their chemical shifts and multiplicities determined by their electronic environment and coupling to each other. For analogous benzofuran structures, aromatic protons show characteristic splitting patterns that help confirm their positions. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ ppm) | Multiplicity |

|---|---|---|

| CHO | 9.8 – 10.1 | Singlet (s) |

| H-2 | 7.6 – 7.8 | Doublet (d) |

| H-4 | 7.4 – 7.6 | Singlet or Doublet (s/d) |

| H-6 | 7.1 – 7.3 | Singlet or Doublet (s/d) |

| H-3 | 6.7 – 6.9 | Doublet (d) |

| OCH₃ | 3.9 – 4.1 | Singlet (s) |

Note: Predicted values are based on data from analogous compounds. Actual values may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment. For this compound, ten distinct signals are expected. The most downfield signal corresponds to the carbonyl carbon of the aldehyde group, typically found in the δ 190-193 ppm range. rsc.org The carbons of the benzofuran ring system resonate in the aromatic region (δ 100-160 ppm), with oxygen-substituted carbons appearing at lower field. The methoxy carbon (OCH₃) gives a signal in the upfield region, usually around δ 55-60 ppm. rsc.org Analysis of related benzofuran compounds helps in the precise assignment of each carbon signal. chemicalbook.comspectrabase.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ ppm) |

|---|---|

| C=O (Aldehyde) | 190.0 – 193.0 |

| C-7a | 150.0 – 155.0 |

| C-7 | 145.0 – 150.0 |

| C-2 | 144.0 – 146.0 |

| C-3a | 130.0 – 133.0 |

| C-5 | 125.0 – 128.0 |

| C-6 | 120.0 – 124.0 |

| C-4 | 110.0 – 115.0 |

| C-3 | 105.0 – 108.0 |

| OCH₃ | 55.0 – 60.0 |

Note: Predicted values are based on data from analogous compounds. Actual values may vary depending on the solvent and experimental conditions. rsc.orgrsc.org

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. sdsu.edu For this compound, COSY would show correlations between H-2 and H-3, confirming the furan ring structure. It would also reveal any couplings between the aromatic protons H-4 and H-6, if present.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. sdsu.edu It allows for the definitive assignment of carbon signals that are bonded to a proton, for example, linking the ¹H signals for H-2, H-3, H-4, and H-6 to their corresponding ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. sdsu.edu HMBC is crucial for piecing together the molecular skeleton. Key expected correlations would include the aldehyde proton (CHO) to the C5 and C6 carbons, and the methoxy protons (OCH₃) to the C7 carbon. These correlations confirm the positions of the aldehyde and methoxy substituents on the benzofuran core.

While studies specifically on deuterium (B1214612) or fluorine-labeled this compound are not widely reported, these techniques offer powerful analytical possibilities.

Deuterium (²H) NMR: The synthesis of a deuterium-labeled analog, for instance by replacing a specific proton with deuterium, can help simplify complex ¹H NMR spectra and confirm signal assignments. The absence of a signal in the ¹H spectrum at a specific position after deuteration provides definitive proof of that signal's assignment.

Fluorine (¹⁹F) NMR: If a fluorine-containing analog of this compound were synthesized, ¹⁹F NMR would be a highly valuable tool. Fluorine-19 is a 100% naturally abundant nucleus with high sensitivity. diva-portal.org A fluorine label can act as a sensitive probe to study molecular interactions, conformation, and electronic properties with minimal background interference, as fluorine is rare in most biological systems. diva-portal.org

Mass Spectrometry (MS)

Mass spectrometry (MS) is an essential analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and, through fragmentation analysis, offers valuable clues about the compound's structure. rsc.org

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like this compound. chemrxiv.org In positive ion mode, the analysis would be expected to show a prominent signal for the protonated molecule, [M+H]⁺. Given the molecular formula C₁₀H₈O₃, the expected monoisotopic mass is 176.0473 g/mol . Therefore, the ESI-MS spectrum should display a base peak at an m/z of approximately 177.0551. The observation of this ion confirms the molecular weight of the compound. rsc.orgamazonaws.com

Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is isolated and fragmented. chemrxiv.org The resulting fragmentation pattern is diagnostic of the structure. For this compound, expected fragmentation pathways could include:

Loss of a methyl radical (•CH₃) from the methoxy group.

Loss of carbon monoxide (CO) from the aldehyde group.

Complex rearrangements and cleavages of the benzofuran ring system.

Analysis of these fragmentation patterns allows for the confirmation of the presence and location of both the methoxy and aldehyde functional groups. chemrxiv.orgresearchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of this compound by providing a highly accurate mass measurement of its molecular ion. This technique allows for the determination of the elemental composition of the molecule with a high degree of confidence, distinguishing it from other compounds with the same nominal mass. For this compound (C10H8O3), the exact mass can be calculated and compared against the measured value. The high precision of HRMS is indispensable for confirming the identity of newly synthesized batches or for identifying the compound in complex mixtures.

Table 1: Illustrative HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₈O₃ |

| Exact Mass (Calculated) | 176.04734 u |

| Measured Mass (Example) | 176.04731 u |

| Ion Adduct (Example) | [M+H]⁺ |

Note: The measured mass and ion adduct are typical examples for illustrative purposes.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used for separating and identifying volatile and semi-volatile compounds. In the context of this compound, GC-MS serves several key analytical purposes. nih.gov It is highly effective for assessing the purity of a sample, separating the target compound from starting materials, byproducts, or residual solvents from a synthesis. researchgate.net

The process involves injecting the sample into the gas chromatograph, where it is vaporized and travels through a capillary column. The separation is based on the compound's boiling point and affinity for the column's stationary phase. As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and fragments them into a unique pattern. rjpbcs.com This fragmentation pattern, or mass spectrum, acts as a molecular fingerprint. By comparing this spectrum to a library of known compounds, such as the National Institute of Standards and Technology (NIST) library, the identity of this compound can be confirmed. njse.org.ng The technique is sensitive enough to detect trace amounts of impurities, making it invaluable for quality control in chemical synthesis. nih.govresearchgate.net

Vibrational Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum displays absorption bands at specific wavenumbers corresponding to distinct vibrational modes of the functional groups present in this compound.

Key characteristic absorption bands for this molecule include:

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1670-1700 cm⁻¹, characteristic of an aromatic aldehyde carbonyl group.

C-H Stretch (Aromatic and Aldehyde): Aromatic C-H stretching vibrations typically appear as a group of weaker bands above 3000 cm⁻¹. The aldehydic C-H stretch usually shows two weak bands around 2850 cm⁻¹ and 2750 cm⁻¹.

C-O-C Stretch (Ether and Furan): Asymmetric and symmetric stretching vibrations for the methoxy group and the furan ring's ether linkage are expected in the fingerprint region, typically between 1050-1250 cm⁻¹.

C=C Stretch (Aromatic Ring): Medium to weak intensity bands corresponding to the carbon-carbon double bond stretching within the benzofuran ring system are typically observed in the 1450-1600 cm⁻¹ range.

Analysis of these bands confirms the presence of the key aldehyde, methoxy, and benzofuran functionalities. mdpi.com

Table 2: Predicted FTIR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Aldehyde | C=O Stretch | 1670 - 1700 |

| Aldehyde | C-H Stretch | ~2850, ~2750 |

| Aromatic | C-H Stretch | >3000 |

| Aromatic | C=C Stretch | 1450 - 1600 |

| Ether/Furan | C-O-C Asymmetric Stretch | 1200 - 1250 |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR. mdpi.com It measures the inelastic scattering of monochromatic light, providing information on vibrational modes. While FTIR is more sensitive to polar functional groups like the carbonyl (C=O) group, Raman spectroscopy is particularly effective for analyzing non-polar, symmetric bonds and aromatic ring systems. For this compound, the C=C stretching vibrations of the benzofuran ring would produce strong signals in the Raman spectrum, providing valuable confirmatory data alongside FTIR analysis.

Electronic Absorption Spectroscopy (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is characterized by absorption bands that arise from π → π* and n → π* electronic transitions within its conjugated system, which includes the benzofuran ring and the carbonyl group.

The benzofuran moiety gives rise to intense absorption bands, typically in the 250-320 nm range, corresponding to π → π* transitions. The presence of the aldehyde and methoxy groups as substituents on the aromatic ring can influence the position and intensity of these bands. The carbonyl group also exhibits a weaker n → π* transition at a longer wavelength, which may sometimes be obscured by the more intense π → π* bands. The solvent environment can also cause shifts in the absorption maxima (λmax). mdpi.com

Table 3: Typical UV-Vis Absorption Data

| Electronic Transition | Typical λmax Range (nm) | Molar Absorptivity (ε) |

|---|---|---|

| π → π* | 250 - 320 | High |

Note: The specific λmax values can vary depending on the solvent used.

X-ray Crystallography for Derivative Structures

While obtaining a single crystal of this compound itself may be challenging, X-ray crystallography is an unparalleled technique for determining the precise three-dimensional structure of its solid-state derivatives. researchgate.net The aldehyde functional group provides a convenient handle for creating crystalline derivatives, for example, through reaction with hydrazines to form hydrazones or with amines to form Schiff bases. mdpi.com

If a suitable single crystal of such a derivative is obtained, X-ray diffraction analysis can unambiguously determine:

The molecular conformation and stereochemistry.

Precise bond lengths, bond angles, and torsion angles.

Intermolecular interactions in the crystal lattice, such as hydrogen bonding or π-π stacking.

This level of structural detail is definitive and serves as the ultimate proof of structure, confirming the connectivity established by other spectroscopic methods and providing insight into the molecule's solid-state packing and geometry. mdpi.commdpi.com

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. physchemres.org DFT calculations have been employed to explore the electronic structure, charge distribution, and reactivity of benzofuran (B130515) derivatives, providing a detailed picture of their chemical nature. For a derivative, 7-Methoxy-2-[4-methoxyphenyl]-1-benzofuran-5-carboxaldehyde, computational studies using DFT have been performed to analyze its binding energy, density of states, HOMO-LUMO orbitals, charge density, and reactivity. researchgate.net

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability, chemical reactivity, and polarizability. researchgate.net

In a computational study of the related compound 7-Methoxy-2-[4-methoxyphenyl]-1-benzofuran-5-carboxaldehyde, the HOMO and LUMO energies were calculated to understand its electronic behavior. researchgate.netresearchgate.net A smaller HOMO-LUMO energy gap generally suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net The analysis of the density of states (DOS) provides further detail on the contribution of different fragments to the molecular orbitals.

Table 1: Frontier Molecular Orbital Energies for a 7-Methoxybenzofuran-5-carbaldehyde Derivative Data derived from studies on 7-Methoxy-2-[4-methoxyphenyl]-1-benzofuran-5-carboxaldehyde.

| Parameter | Value (eV) |

| HOMO Energy | -5.79 |

| LUMO Energy | -1.88 |

| HOMO-LUMO Gap (ΔE) | 3.91 |

| Source: Adapted from Thorat et al., 2015. researchgate.net |

The distribution of electron density within a molecule is key to understanding its electrostatic interactions and reactive sites. nih.gov Methods like Molecular Electrostatic Potential (MEP) mapping and Natural Bond Orbital (NBO) analysis are used to visualize and quantify charge distribution. nih.govresearchgate.net The MEP surface illustrates the electrostatic potential on the electron density surface, identifying regions prone to electrophilic and nucleophilic attack.

For the derivative 7-Methoxy-2-[4-methoxyphenyl]-1-benzofuran-5-carboxaldehyde, DFT studies have included an analysis of its charge density. researchgate.net This analysis reveals how the electron density is distributed across the benzofuran core and its substituents. The oxygen atom of the methoxy (B1213986) group and the carbonyl oxygen of the aldehyde group are typically regions of high electron density (negative potential), making them susceptible to electrophilic attack. Conversely, the hydrogen atoms and regions near the aromatic rings may exhibit positive potential. This charge distribution is crucial for predicting how the molecule will interact with other molecules, including polar solvents and biological receptors. nih.gov

DFT calculations allow for the prediction of a molecule's reactivity through various quantum chemical descriptors. researchgate.net The energies of the HOMO and LUMO are used to calculate global reactivity descriptors such as ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). researchgate.neteurjchem.com

Ionization Potential (I ≈ -EHOMO): The energy required to remove an electron.

Electron Affinity (A ≈ -ELUMO): The energy released when an electron is added.

Chemical Hardness (η = (I - A) / 2): A measure of resistance to change in electron distribution. Softer molecules, with a smaller HOMO-LUMO gap, are generally more reactive. researchgate.net

Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons.

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. nih.gov This method is instrumental in drug discovery for identifying potential therapeutic candidates. nih.govbipublication.com

Molecular docking simulations have been performed on a derivative, 7-methoxy-2-(4-methylphenyl)-1-benzofuran-5-carbaldehyde, to evaluate its potential as an anticancer agent by predicting its binding affinity against specific cancer-related protein biomarkers. bipublication.com The binding affinity is often expressed as a docking score, such as a G-score, where a more negative value indicates a stronger, more favorable interaction. bipublication.com

In one such study, the compound was docked against oncoproteins 3LAU and 4FNY. The analysis of the receptor-ligand interactions revealed that the compound showed promise as a potential anticancer drug, particularly against these biomarkers. bipublication.com

Table 2: Predicted Binding Affinities (G-Score) for a this compound Derivative Data for 7-methoxy-2-(4-methylphenyl)-1-benzofuran-5-carbaldehyde.

| Protein Target | PDB ID | G-Score (kcal/mol) |

| Oncoprotein | 3LAU | -8.03 |

| Oncoprotein | 4FNY | -7.22 |

| Source: Adapted from Yamgar et al., 2017. bipublication.com |

Understanding the conformational flexibility of a ligand within a protein's binding site is crucial for accurately predicting its biological activity. nih.gov While docking provides a static snapshot of the interaction, molecular dynamics (MD) simulations can model the dynamic behavior of the ligand-protein complex over time in a simulated biological environment. nih.govresearchgate.net

MD simulations analyze the stability of the docked pose by calculating parameters such as the Root Mean Square Deviation (RMSD) of the ligand and protein atoms over the simulation period. nih.gov A stable RMSD value for the ligand suggests that it remains securely bound in the active site. researchgate.netresearchgate.net Although specific MD simulation data for this compound is not detailed in the available literature, this type of analysis is a standard and critical step in computational drug design. nih.gov It helps to confirm the stability of predicted interactions and provides insights into the conformational changes that may occur upon binding. nih.govnih.gov

Reaction Pathway Modeling and Transition State Characterization

While specific reaction pathway modeling and transition state characterization for this compound are not extensively documented in publicly available literature, the principles can be understood from studies on analogous benzofuran systems. Density Functional Theory (DFT) is a primary tool for these investigations, allowing for the calculation of geometries, energies, and electronic structures of reactants, intermediates, transition states, and products. semanticscholar.org

Theoretical studies on benzofuran derivatives often focus on electrophilic substitution reactions, which are crucial for the functionalization of the benzofuran ring. rsc.orgresearchgate.net The reactivity and orientation of substitution are governed by the electronic properties of the benzofuran system, which are influenced by the substituents. In the case of this compound, the methoxy group at position 7 is an electron-donating group, which activates the ring towards electrophilic attack. Conversely, the carbaldehyde group at position 5 is an electron-withdrawing group and deactivates the ring.

Computational modeling can predict the most likely sites for electrophilic attack by analyzing frontier molecular orbitals (HOMO and LUMO) and electrostatic potential maps. pixel-online.net For benzofuran itself, the C2 position is generally the most reactive towards electrophiles. semanticscholar.orgresearchgate.net However, the substituents on this compound would modulate this reactivity.

Reaction pathway modeling involves mapping the potential energy surface of a reaction. This allows for the identification of the minimum energy path from reactants to products, including the transition state—the highest energy point along this path. The energy of the transition state determines the activation energy of the reaction, a key factor in reaction kinetics.

For a hypothetical electrophilic formylation of 7-methoxybenzofuran (B1297906), computational methods could elucidate the structure of the transition state and the reaction energy profile. This would involve calculating the geometries and energies of the starting materials, the electrophile, any intermediates (like a sigma complex), the transition state, and the final product.

Table 1: Illustrative Calculated Energy Profile for a Hypothetical Electrophilic Substitution on a Benzofuran Derivative

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Intermediate Complex | -5.2 |

| Transition State | +15.8 |

| Product Complex | -10.1 |

| Products | -2.5 |

Note: This table is for illustrative purposes and does not represent actual calculated data for this compound.

Characterization of the transition state involves vibrational frequency analysis. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to correlate the structural or physicochemical properties of compounds with their macroscopic properties, such as biological activity or physical characteristics. While a specific QSPR model for this compound has not been reported, the methodology has been applied to various benzofuran derivatives to predict their activities. researchgate.netnih.gov

QSPR studies on benzofuran derivatives have been used to model properties like anticancer and antioxidant activities. researchgate.netnih.gov These models are built using a dataset of compounds with known properties and a set of calculated molecular descriptors. These descriptors can be constitutional, topological, geometrical, or electronic in nature.

For a potential QSPR study involving this compound, a series of analogous compounds would be synthesized, and their relevant properties measured. Molecular descriptors for each compound would then be calculated.

Table 2: Examples of Molecular Descriptors Used in QSPR Studies of Benzofuran Derivatives

| Descriptor Type | Examples |

| Constitutional | Molecular Weight (MW), Number of rotatable bonds (NRB) |

| Topological | Wiener index, Kier & Hall connectivity indices |

| Geometrical | Molecular surface area (S), Molecular volume (V) |

| Electronic | Dipole moment, HOMO energy (EHOMO), LUMO energy (ELUMO), Polarizability |

| Physicochemical | Octanol-water partition coefficient (logP), Hydration energy (HE) |

Source: Adapted from QSAR modeling studies on benzofuran derivatives. researchgate.net

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or machine learning algorithms are used to build a mathematical model that relates the descriptors to the property of interest. researchgate.net For instance, a hypothetical QSPR equation for antioxidant activity might look like:

Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Where c0, c1, c2, ... are coefficients determined by the regression analysis.

Such models, once validated, can be used to predict the properties of new, unsynthesized compounds, thereby guiding the design of molecules with desired characteristics. For example, a 3D-QSAR study on dibenzofuran (B1670420) derivatives identified key pharmacophoric features, such as aromatic rings, hydrophobic groups, and hydrogen bond acceptors, that are important for their biological activity. nih.gov Similar approaches could be applied to this compound and its derivatives to explore their potential applications.

Biological Activities and Mechanistic Insights

Anticancer and Cytotoxic Activities (In Vitro Studies)

While research into the direct anticancer effects of 7-Methoxybenzofuran-5-carbaldehyde is limited, its role as a synthetic intermediate is noteworthy in the development of potential cancer therapeutics.

Activity against Specific Cancer Cell Lines (e.g., lung, breast, MOLT-3, HCT116)

Based on a review of publicly available scientific literature, no direct in vitro studies have been published detailing the cytotoxic activity of this compound against specific cancer cell lines such as lung, breast, MOLT-3, or HCT116.

Proposed Cellular Mechanisms of Action

There are no specific studies that propose or elucidate the cellular mechanisms of action for this compound as a standalone agent. Its primary relevance in this context is as a precursor in the synthesis of more complex molecules designed to target specific cellular pathways.

Induction of Apoptosis and Cell Cycle Arrest

Direct evidence of this compound inducing apoptosis or causing cell cycle arrest is not present in the current body of research. However, the compound has been documented as a key intermediate in the synthesis of novel inhibitors of the B-cell lymphoma 2 (Bcl-2) protein. google.com Bcl-2 is a critical regulator of the intrinsic apoptotic pathway, and its inhibition is a therapeutic strategy to induce programmed cell death in cancer cells. google.com The development of these inhibitors highlights the utility of the this compound scaffold in creating molecules that target the machinery of apoptosis, although the biological activity is attributed to the final complex derivatives rather than the intermediate itself. google.com

Antioxidant and Free Radical Scavenging Properties

The potential for benzofuran (B130515) derivatives to possess antioxidant capabilities is an area of active research.

Mechanisms of Oxidative Stress Mitigation

No specific studies detailing the mechanisms by which this compound might mitigate oxidative stress have been found in the reviewed literature.

Radical Scavenging Assays and Inhibition Rate Studies

There is a lack of published data from specific radical scavenging assays, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), for this compound. Consequently, no inhibition rate studies are available to quantify its potential free radical scavenging activity.

Data Tables

The following tables are included as per the structural requirements of this article. Due to the limited specific research on this compound, they reflect the absence of available data.

Table 1: In Vitro Cytotoxicity of this compound

| Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|

| Lung | Data Not Available | N/A |

| Breast | Data Not Available | N/A |

| MOLT-3 | Data Not Available | N/A |

Table 2: Antioxidant Activity of this compound

| Assay Type | Result | Reference |

|---|---|---|

| DPPH Radical Scavenging | Data Not Available | N/A |

Antitubercular Activity

Tuberculosis (TB), caused by the bacterium Mycobacterium tuberculosis, remains a significant global health threat, necessitating the discovery of novel therapeutic agents. nih.gov Research has identified this compound as a compound with potential antitubercular properties.

In vitro studies have demonstrated the activity of this compound against the H37Rv strain of Mycobacterium tuberculosis. ebi.ac.uknih.gov The standard laboratory strain, H37Rv, is a virulent and widely used model for testing the efficacy of new antitubercular drug candidates. nih.gov The antitubercular activity is typically quantified by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of the bacteria. researchgate.net Assays such as the microplate Alamar blue assay (MABA) are commonly employed to determine the MIC of compounds against M. tuberculosis. ebi.ac.ukresearchgate.net

| Compound | Organism | Strain | Assay Method | Reference |

| This compound | Mycobacterium tuberculosis | H37Rv | Microplate Alamar Blue Assay (MABA) | ebi.ac.uk |

Table 1: Antitubercular Activity of this compound

The precise molecular targets of this compound within Mycobacterium tuberculosis are a subject of ongoing investigation. However, based on the mechanisms of other antitubercular agents and the chemical nature of the compound, several potential targets can be hypothesized. Key cellular processes in mycobacteria that are often targeted by inhibitors include cell wall biosynthesis, protein synthesis, and nucleic acid synthesis. mdpi.comnih.gov The mycobacterial cell wall is a particularly attractive target due to its unique and complex structure, which is essential for the bacterium's survival and virulence. mdpi.com Enzymes involved in the biosynthesis of critical cell wall components, such as mycolic acids, peptidoglycan, and arabinogalactan, are potential targets. mdpi.com Additionally, enzymes within the central carbon metabolism, like those in the tricarboxylic acid (TCA) cycle, and those involved in nucleotide biosynthesis pathways are also considered vulnerable targets for new antitubercular drugs. nih.govnih.gov

Neuroprotective Effects

Neurodegenerative diseases are often characterized by progressive neuronal loss, with oxidative stress and excitotoxicity playing crucial roles in their pathology. nih.gov There is growing interest in identifying compounds that can protect neurons from these damaging processes.

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, leads to cellular damage and is a key factor in neurotoxicity. nih.gov Compounds with neuroprotective potential often exhibit the ability to mitigate oxidative stress-induced cell death in neuronal cell models. nih.govnih.gov Studies have shown that certain phenolic compounds can protect neuronal cells, such as the human neuroblastoma SH-SY5Y cell line, from oxidative stress-induced toxicity. nih.gov

The neuroprotective mechanisms of various natural and synthetic compounds are multifaceted. A primary mechanism is the scavenging of free radicals, thereby reducing oxidative damage to proteins, lipids, and DNA. nih.gov Beyond direct antioxidant activity, some compounds can bolster the cell's endogenous antioxidant defense systems. nih.gov This can involve the activation of signaling pathways that lead to the increased expression of antioxidant enzymes. nih.gov Other neuroprotective strategies include the modulation of mitochondrial function to prevent apoptosis (programmed cell death) and the regulation of cellular signaling pathways involved in cell survival and death. nih.gov

Enzyme Modulation and Cell Signaling Pathway Interference

The biological activities of many compounds are mediated through their interaction with specific enzymes and their ability to interfere with cellular signaling pathways. researchgate.net

Modulation of Specific Enzyme Activities

There is currently no available research data detailing the specific modulatory effects of this compound on any enzymes.

Influence on Intracellular Signaling Cascades

Information regarding the influence of this compound on intracellular signaling cascades is not present in the reviewed scientific literature.

Anti-Inflammatory and Analgesic Properties

Mechanisms of Anti-Inflammatory Action

Specific mechanisms of anti-inflammatory action for this compound have not been documented.

In Vitro Pain Pathway Modulation

There are no available in vitro studies on the modulation of pain pathways by this compound.

Structure-Activity Relationship (SAR) Studies

Identification of Key Structural Features for Biological Potency

As there is no reported biological activity for this compound, structure-activity relationship (SAR) studies that would identify key structural features for biological potency have not been conducted or published.

Ligand Efficiency and Lipophilicity Considerations

In the realm of medicinal chemistry and drug discovery, ligand efficiency (LE) and lipophilicity are critical metrics for evaluating the potential of a chemical compound to be developed into a viable drug. Ligand efficiency provides a measure of the binding energy of a ligand to its target protein, normalized by its size, thereby assessing the quality of the binding. Lipophilicity, often expressed as logP, is a key determinant of a compound's absorption, distribution, metabolism, and excretion (ADME) properties. An optimal balance between these parameters is crucial for a successful drug candidate.

Computational studies, specifically molecular docking analyses, have been employed to investigate these properties for derivatives of this compound. These studies provide insight into how structural modifications affect the interaction of these compounds with various biological targets, often cancer-related proteins.

Research on 7-methoxy-2-(4-methylphenyl)-1-benzofuran-5-carbaldehyde , a derivative, involved docking studies against several cancer and bacterial biomarkers. bipublication.com The analysis of receptor-ligand interactions utilized scoring functions that consider van der Waals and electrostatic potentials, as well as hydrophobicity. bipublication.com The study assessed the compound's binding affinity through Glide scores (G-scores), ligand efficiency, and lipophilicity scores. bipublication.com For instance, the docking analysis revealed that this derivative is particularly active against 3LAU and 4FNY biomarkers, suggesting its potential as an anticancer agent. bipublication.com

Similarly, a study on 7-methoxy-2-(3,4-dimethoxyphenyl)-1-benzofuran-5-carbaldehyde evaluated its interaction with various oncoproteins. derpharmachemica.com This analysis highlighted that ligands with greater hydrophobic character bind more effectively to the 4FNY protein, whereas more hydrophilic ligands bind more tightly to the 1TE6 protein. derpharmachemica.com The study determined that this specific derivative shows the most activity against the 3LAU (Aurora A kinase) and 1VOM (Dictyostelium myosin) biomarkers. derpharmachemica.com

The lipophilic character of such compounds may facilitate their passage through the biological membranes of microorganisms, thereby inhibiting their growth. nih.gov The data from these molecular docking studies, including Glide scores, ligand efficiency, and lipophilicity metrics, are instrumental in guiding the synthesis of new derivatives with potentially enhanced biological activity. derpharmachemica.com

Interactive Data Table: Molecular Docking Parameters for this compound Derivatives

The following table summarizes key molecular docking parameters from computational studies on derivatives of this compound against various protein targets.

| Compound Name | Protein Target | Docking Score (Glide gscore) | Glide Ligand Efficiency | Glide Lipo |

| 7-methoxy-2-(4-methylphenyl)-1-benzofuran-5-carbaldehyde | 3LAU | -6.352 | -0.862 | -3.26 |

| 7-methoxy-2-(4-methylphenyl)-1-benzofuran-5-carbaldehyde | 4FNY | -6.094 | -0.827 | -3.206 |

| 7-methoxy-2-(4-methylphenyl)-1-benzofuran-5-carbaldehyde | 1RJB | -4.718 | -0.640 | -1.09 |

| 7-methoxy-2-(4-methylphenyl)-1-benzofuran-5-carbaldehyde | 3FDN | -4.651 | -0.631 | -1.289 |

| 7-methoxy-2-(4-methylphenyl)-1-benzofuran-5-carbaldehyde | 4BBG | -4.811 | -0.653 | -0.771 |

| 7-methoxy-2-(3,4-dimethoxyphenyl)-1-benzofuran-5-carbaldehyde | 3LAU | -6.506 | -0.283 | Not Reported |

| 7-methoxy-2-(3,4-dimethoxyphenyl)-1-benzofuran-5-carbaldehyde | 1VOM | Not Reported | Not Reported | Not Reported |

| 7-methoxy-2-(3,4-dimethoxyphenyl)-1-benzofuran-5-carbaldehyde | 1RJB | -5.479 | -0.238 | Not Reported |

| 7-methoxy-2-(3,4-dimethoxyphenyl)-1-benzofuran-5-carbaldehyde | 3FDN | -6.314 | -0.253 | Not Reported |

| 7-methoxy-2-(3,4-dimethoxyphenyl)-1-benzofuran-5-carbaldehyde | 4BBG | -4.924 | -0.197 | Not Reported |

Data sourced from studies on specific derivatives and their interactions with various protein biomarkers. bipublication.comderpharmachemica.com

Role As a Synthetic Intermediate and Precursor

Precursor for Other Natural Products

The structural framework of 7-Methoxybenzofuran-5-carbaldehyde is embedded within or closely related to several classes of natural products. Its chemical reactivity allows for its transformation into these more complex, naturally occurring compounds.

This compound is recognized as a useful intermediate for the synthesis of naturally occurring coumarin (B35378) derivatives. jocpr.com Coumarins, or 2H-1-benzopyran-2-ones, are a widespread class of natural products known for their diverse biological activities. nih.gov The aldehyde group of this compound can participate in various condensation reactions that are foundational to coumarin synthesis.

Classic methods for synthesizing coumarins from an aldehyde precursor include the Knoevenagel condensation, which involves the reaction of an aldehyde with an active methylene (B1212753) compound. mdpi.com For instance, this compound can be reacted with reagents like diethyl malonate in the presence of a basic catalyst such as piperidine (B6355638) to initiate the formation of the coumarin ring system. nih.govmdpi.com The Wittig reaction and other related olefination methods can also be employed to construct the α,β-unsaturated ester system characteristic of coumarins from the aldehyde. researchgate.net

Interestingly, the chemical relationship is bidirectional, as benzofurans can also be synthesized from coumarins through ring contraction reactions, sometimes facilitated by microwave irradiation and a solid support like zinc oxide. researchgate.net This highlights the close structural relationship between these two heterocyclic families and the role of compounds like this compound as a bridge between them.

Table 1: Common Reactions for Coumarin Synthesis Applicable to Aldehyde Precursors

| Reaction Name | Reagents/Conditions | Description |

|---|---|---|

| Knoevenagel Condensation | Active methylene compound (e.g., diethyl malonate), basic catalyst (e.g., piperidine). mdpi.com | Condensation between the aldehyde and the active methylene compound, followed by cyclization to form the coumarin ring. mdpi.com |

| Wittig Reaction | Phosphonium (B103445) ylide. researchgate.net | The aldehyde reacts with a phosphonium ylide to form an alkene, which can be part of a subsequent cyclization to form the coumarin structure. researchgate.net |

| Perkin Reaction | Acetic anhydride (B1165640), sodium acetate. researchgate.net | A reaction between an aromatic aldehyde and an acid anhydride to form an α,β-unsaturated acid, a precursor to coumarins. researchgate.net |

Lignans (B1203133) are a large class of natural products formed by the oxidative coupling of two phenylpropanoid units. nih.gov A specific subclass, the benzofuran-type lignans, are found in nature, such as vitrifol A, which was isolated from Vitex trifolia. nih.gov

This compound serves as a critical structural component for the laboratory synthesis of these complex lignan-type molecules. While the biosynthesis of lignans begins with precursors like coniferyl alcohol, the synthetic construction of benzofuran (B130515) lignans often utilizes pre-formed benzofuran building blocks. nih.gov For example, a related and more complex lignan-type compound, 7-Methoxy-2-[4-methoxyphenyl]-l-benzofuran-5-carboxaldehyde, has been synthesized using vanillin (B372448) as a starting material. researchgate.net The synthesis proceeds through an intramolecular Wittig reaction to form the key 2-arylbenzofuran-5-carbaldehyde structure. researchgate.net This demonstrates that the this compound scaffold is the core of the final lignan-type product, establishing its role as a foundational precursor in this domain.

Building Block for Novel Chemical Scaffolds

In the field of medicinal chemistry, certain molecular frameworks known as "privileged structures" are repeatedly found in successful drugs. researchgate.net The benzofuran ring is considered one such scaffold due to its presence in numerous bioactive compounds. nih.gov this compound leverages this privileged core and adds a reactive aldehyde handle, making it an ideal building block for creating novel chemical structures with potential therapeutic applications. researchgate.netnih.gov

The aldehyde functional group is highly versatile and can undergo a wide range of chemical transformations, making it perfect for the synthesis of compound libraries. A key strategy in drug discovery is to synthesize a library of related compounds from a common intermediate to explore structure-activity relationships (SAR).

A practical example is the use of this compound to create a library of Schiff bases (or hydrazones). researchgate.net In a reported synthesis, the aldehyde was condensed with a series of different acid hydrazides. researchgate.net The reaction typically involves refluxing the aldehyde and the respective hydrazide in a solvent like methanol (B129727) with a catalytic amount of acetic acid. researchgate.net This straightforward reaction allows for the rapid generation of a diverse set of molecules where the core benzofuran structure is maintained, but the peripheral chemical groups are varied.

Table 2: Example of Library Synthesis via Schiff Base Formation

| Reactant A | Reactant B (Example Hydrazides) | Product (Schiff Base Derivative) |

|---|---|---|

| This compound | Isonicotinic acid hydrazide | N'-[(E)-(7-methoxy-1-benzofuran-5-yl)methylidene]pyridine-4-carbohydrazide |

| This compound | Benzoic acid hydrazide | N'-[(E)-(7-methoxy-1-benzofuran-5-yl)methylidene]benzohydrazide |

| This compound | Salicylic acid hydrazide | N'-[(E)-(7-methoxy-1-benzofuran-5-yl)methylidene]-2-hydroxybenzohydrazide |

This table is illustrative of the process described in the literature for creating a library of Schiff bases from a related benzofuran carbaldehyde. researchgate.net

By using this compound as a foundational building block, chemists can efficiently explore a wide and diverse chemical space. The synthesis of a library, such as the Schiff bases mentioned previously, is a direct method for achieving this. researchgate.net Each hydrazide used in the condensation introduces new functional groups, hydrogen-bonding capabilities, and steric and electronic properties. researchgate.net

This diversification is crucial for drug discovery. For instance, the introduction of different aromatic or heterocyclic rings via the hydrazide can significantly alter how the final molecule interacts with a biological target, such as an enzyme or receptor. nih.gov Furthermore, the benzofuran scaffold itself can be further functionalized. Research has shown that the addition of different substituents, such as halogens or sulfonamide groups, to the benzofuran ring can dramatically increase biological activity, including anticancer effects. nih.gov The strategic combination of modifications to the core scaffold and reactions at the aldehyde group allows for a systematic exploration of chemical space to identify novel compounds with desired properties.

Potential Non Biological Applications

Applications in Material Science

The benzofuran (B130515) scaffold is a key component in a variety of functional organic materials. Its derivatives are recognized for their thermal stability, favorable electrochemical behavior, and significant fluorescence, making them suitable for applications in organic electronics. smolecule.com The inherent properties of the benzofuran ring system, combined with the electronic influence of substituents, allow for the fine-tuning of material characteristics.

The strategic design of molecules with specific electronic properties is fundamental to the advancement of organic electronics. The methoxy (B1213986) and aldehyde groups on the 7-Methoxybenzofuran-5-carbaldehyde ring system create a push-pull electronic structure, which is a common strategy for developing materials with nonlinear optical (NLO) properties and for use in organic light-emitting diodes (OLEDs).

Research on a closely related chalcone (B49325) derivative, 1-(7-Methoxy-1-benzofuran-2-yl)-3-(4-methylphenyl)prop-2-en-1-one, provides insight into the potential of the 7-methoxybenzofuran (B1297906) moiety. Studies of this compound have demonstrated that its optical and conductivity properties can be controlled by concentration. smolecule.com This suggests that materials derived from this compound could exhibit tunable electronic behaviors, which is a desirable characteristic for the fabrication of electronic components.

A computational study on a similar compound, 7-Methoxy-2-[4-methoxyphenyl]-1-benzofuran-5-carboxaldehyde, calculated the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These calculations are crucial for predicting the electronic and optical properties of a molecule, such as its electron-donating and electron-accepting capabilities, which are vital for designing materials for applications like OLEDs and organic photovoltaics.

The potential for this compound to serve as a precursor for such advanced materials is significant. The aldehyde functional group provides a reactive site for further chemical modifications, allowing for the synthesis of a wide array of derivatives with tailored properties. For instance, it can be used to create larger conjugated systems, which are often the basis for organic semiconductors and conductors. The unique structure of compounds like 7-Methoxybenzofuran-4-carbaldehyde, an isomer of the subject compound, has been noted for its potential in creating novel materials with specific properties.

Photophysical Properties and Applications

The photophysical properties of a molecule, such as its ability to absorb and emit light, are central to its application in areas like fluorescent probes, sensors, and light-emitting devices. Benzofuran derivatives are known to exhibit significant fluorescence. smolecule.com

The investigation of 1-(7-Methoxy-1-benzofuran-2-yl)-3-(4-methylphenyl)prop-2-en-1-one revealed important optical parameters. The study explored the absorption band edge, optical band gap, and refractive index, all of which are critical in determining a material's interaction with light. smolecule.com The ability to control these properties through concentration further highlights the potential for developing materials with specific photophysical responses. smolecule.com

Table 1: Optical Properties of a Related Benzofuran Derivative

| Property | Description | Significance in Material Science |

| Absorption Band Edge | The wavelength at which the material begins to absorb light. | Determines the color of the material and its suitability for applications like solar cells and photodetectors. |

| Optical Band Gap | The energy difference between the valence band and the conduction band. | A key factor in determining the electrical conductivity and the color of emitted light in LEDs. |

| Refractive Index | A measure of how much the path of light is bent, or refracted, when entering a material. | Important for the design of optical components like lenses, waveguides, and anti-reflection coatings. |

The aldehyde group in this compound can be readily converted into various other functional groups, leading to the synthesis of new fluorescent dyes. These dyes could potentially be used as sensors for detecting specific analytes or as emitters in OLEDs. The emission color and efficiency of such dyes would be influenced by the electronic nature of the substituents attached to the benzofuran core. While detailed experimental photophysical data for this compound is not widely available, the established properties of related benzofuran derivatives strongly suggest its promise as a scaffold for the development of new photophysically active materials.

Future Research Directions and Outlook

Advanced Synthetic Strategies for Enhanced Efficiency and Sustainability

While the Wittig reaction utilizing vanillin (B372448) as a precursor has been a conventional route for the synthesis of 7-Methoxybenzofuran-5-carbaldehyde and its derivatives, future research will likely focus on developing more efficient and sustainable synthetic strategies. researchgate.netresearchgate.net Green chemistry principles are increasingly being integrated into synthetic organic chemistry, and the synthesis of benzofuran (B130515) derivatives is no exception. rsc.org

Future directions in this area may include:

Palladium-Catalyzed Synthesis: The use of palladium catalysts in cross-coupling reactions offers a powerful tool for the construction of the benzofuran ring system. acs.orgnih.govsci-hub.sersc.orgdntb.gov.ua Research into palladium-catalyzed carbonylative cyclization and other related methodologies could lead to more direct and atom-economical routes to this compound.

Enzyme-Catalyzed Reactions: Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical methods. The exploration of enzymes that can catalyze the formation of the benzofuran ring or specific functional group transformations on the this compound scaffold is a burgeoning area of research.

Microwave-Assisted Synthesis: The application of microwave irradiation can often accelerate reaction times, improve yields, and enhance the sustainability of synthetic processes.

Deeper Mechanistic Elucidation of Biological Activities

Current research has predominantly relied on computational molecular docking studies to predict the biological activities of this compound derivatives, particularly as anticancer and antimicrobial agents. researchgate.netnih.govmdpi.com While these studies provide valuable initial insights, a critical future direction is the experimental validation and deeper mechanistic elucidation of these predicted activities. This will involve a shift from in silico predictions to in vitro and in vivo experimental studies to understand the precise molecular mechanisms of action. For instance, studies on some benzofuran derivatives have begun to explore their pro-oxidative effects and their ability to induce apoptosis in cancer cells, and such detailed mechanistic investigations are needed for this compound. nih.gov

Exploration of Novel Target-Specific Molecular Interactions

Molecular docking studies have identified potential protein targets for derivatives of this compound, such as Aurora 2 kinase and Dictyostelium myosin in the context of cancer. nih.gov However, the actual binding and modulation of these targets require experimental confirmation. Future research should focus on:

In Vitro Binding Assays: Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and fluorescence polarization assays can be employed to quantitatively measure the binding affinity of the compound to its putative protein targets.

Enzyme Inhibition Assays: For targets that are enzymes, in vitro assays are crucial to determine the inhibitory potency (e.g., IC50 values) and the mode of inhibition.

X-ray Crystallography: Co-crystallization of this compound or its potent derivatives with their target proteins can provide atomic-level details of the binding interactions, which is invaluable for structure-based drug design.

Integration of Computational and Experimental Approaches for Rational Design

The synergy between computational modeling and experimental validation is a cornerstone of modern drug discovery. While initial docking studies have been performed, a more iterative and integrated approach will be key to developing more potent and selective analogs of this compound. researchgate.netresearchgate.net This involves a cyclical process where computational models are used to design new derivatives with predicted enhanced activity, which are then synthesized and experimentally tested. The experimental results are then used to refine the computational models, leading to a more robust and predictive drug design process. This approach has been successfully applied to other benzofuran derivatives to improve their anticancer properties. nih.gov

Expansion into Underexplored Application Areas

The majority of research on this compound and its derivatives has concentrated on their anticancer and antimicrobial potential. researchgate.netnih.gov However, the broader benzofuran scaffold is known to exhibit a wide range of pharmacological activities. rsc.org Future research should explore the potential of this compound in other therapeutic areas, including:

Neuroprotective Effects: Some benzofuran derivatives have shown promise as neuroprotective agents, suggesting a potential application in neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.govnih.gov

Anti-inflammatory Activity: Flavonoids and other phenolic compounds containing structural similarities to this compound have demonstrated anti-inflammatory properties. nih.govnih.govresearchgate.netresearchgate.net Investigating the anti-inflammatory potential of this compound could open up new avenues for the treatment of inflammatory disorders.

Antiviral and Antioxidant Activities: The benzofuran nucleus is present in many natural products with known antiviral and antioxidant activities. rsc.org Systematic screening of this compound for these properties is warranted.